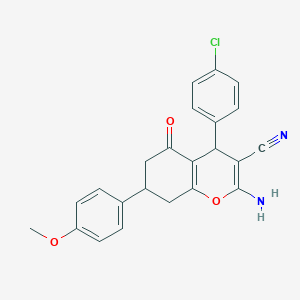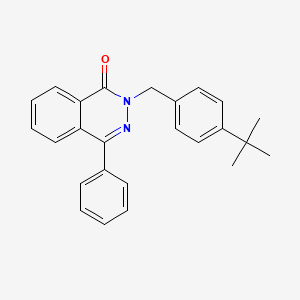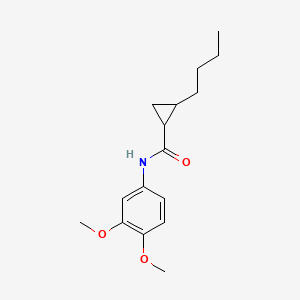![molecular formula C22H17N3O4 B10875045 3-[[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one](/img/structure/B10875045.png)
3-[[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,4-Dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone: is a complex organic compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the quinazolinone core with phenoxymethyl halides under basic conditions.
Attachment of the Dihydroxyphenylmethyleneamino Group: The final step involves the condensation of the intermediate with 3,4-dihydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted quinazolinones.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs with anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, it can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
作用機序
The mechanism of action of 3-{[(3,4-dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, thereby disrupting its function.
類似化合物との比較
Similar Compounds
2-Substituted-4(3H)-quinazolinones: These compounds share the quinazolinone core but differ in the substituents, leading to variations in biological activity.
3-Substituted-4(3H)-quinazolinones: Similar to the target compound but with different substituents at the 3-position.
2,3-Disubstituted-4(3H)-quinazolinones: These compounds have substitutions at both the 2 and 3 positions, offering a range of biological activities.
Uniqueness
The unique combination of the dihydroxyphenylmethyleneamino and phenoxymethyl groups in 3-{[(3,4-dihydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
特性
分子式 |
C22H17N3O4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
3-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O4/c26-19-11-10-15(12-20(19)27)13-23-25-21(14-29-16-6-2-1-3-7-16)24-18-9-5-4-8-17(18)22(25)28/h1-13,26-27H,14H2/b23-13+ |
InChIキー |
XVNHNKLSZJISOP-YDZHTSKRSA-N |
異性体SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=C(C=C4)O)O |
正規SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=C(C=C4)O)O |
溶解性 |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclopentyl(2-{(1E)-1-[2-(phthalazin-1-yl)hydrazinylidene]ethyl}cyclopentyl)iron](/img/structure/B10874971.png)
![methyl 4-({[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B10874980.png)

![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10874991.png)
![7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874999.png)
![2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10875003.png)


![4-[3-(2-Hydroxy-5-nitrophenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875021.png)
![N-(2-{3-[(2-chlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B10875027.png)
![N-[(2-methoxydibenzo[b,d]furan-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10875036.png)
![4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B10875038.png)
![N-(3,4-dichlorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B10875043.png)
